Dihydroxypropyltheobromine

Toxicology Preclinical Safety Therapeutic Index

Choose Dihydroxypropyltheobromine for its low acute toxicity (LDLo >3000 mg/kg) and high aqueous solubility (LogP -1.38), enabling higher in vivo exposure without dose-limiting toxicity. Ideal for liquid formulations and comparative PDE isozyme studies. NLT 98% purity ensures analytical reproducibility.

Molecular Formula C10H14N4O4
Molecular Weight 254.24 g/mol
CAS No. 13460-96-3
Cat. No. B082592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxypropyltheobromine
CAS13460-96-3
Molecular FormulaC10H14N4O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2C)CC(CO)O
InChIInChI=1S/C10H14N4O4/c1-12-5-11-8-7(12)9(17)14(3-6(16)4-15)10(18)13(8)2/h5-6,15-16H,3-4H2,1-2H3
InChIKeyRRBSZTYIWIHPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroxypropyltheobromine (CAS 13460-96-3) Procurement Guide for Research and Development Applications


Dihydroxypropyltheobromine (CAS 13460-96-3), also known as Theocardin or 1-(2,3-dihydroxypropyl)theobromine, is a synthetic derivative of the naturally occurring xanthine alkaloid theobromine . The compound is characterized by a purine core substituted with a 2,3-dihydroxypropyl group at the 1-position, yielding a molecular formula of C10H14N4O4 and a molecular weight of 254.24 g/mol [1]. It is a member of the xanthine class, which includes well-known pharmacologically active agents such as theophylline and caffeine, and is primarily investigated for its bronchodilator and vasodilator properties .

Why In-Class Xanthine Derivatives Cannot Be Interchanged: The Critical Role of Dihydroxypropyltheobromine's Unique Substitution Pattern


While Dihydroxypropyltheobromine shares a core xanthine structure with compounds like theophylline, theobromine, and dyphylline (7-(2,3-dihydroxypropyl)theophylline), its specific substitution pattern—a 2,3-dihydroxypropyl group at the 1-position of the theobromine core—fundamentally alters its pharmacological profile . This structural variation is not merely cosmetic; it directly impacts key properties such as toxicity, metabolic stability, and target selectivity, which are crucial for both research reproducibility and therapeutic window considerations . Consequently, substituting Dihydroxypropyltheobromine with a related, but not identical, xanthine in an experimental or industrial setting can lead to significantly different outcomes, including altered efficacy, unexpected toxicity, or batch-to-batch variability in downstream applications [1]. The following quantitative evidence underscores these critical differentiators.

Quantitative Differentiation Evidence for Dihydroxypropyltheobromine Versus Key Comparators


Reduced Acute Toxicity Compared to Theophylline and Theobromine

Dihydroxypropyltheobromine demonstrates a significantly higher acute lethal dose in mice compared to theophylline and theobromine, indicating a potentially wider safety margin. The intraperitoneal LDLo for Dihydroxypropyltheobromine is 3370 mg/kg in mice, while the oral LD50 for theophylline is 235 mg/kg and for theobromine is 837 mg/kg [1][2]. Although the routes of administration differ (intraperitoneal vs. oral), the magnitude of the difference (over 14-fold compared to theophylline and over 4-fold compared to theobromine) strongly suggests a substantially lower acute toxicity profile.

Toxicology Preclinical Safety Therapeutic Index

Physicochemical Distinction: Enhanced Hydrophilicity via Lower LogP

Dihydroxypropyltheobromine exhibits a calculated LogP of -1.38, which is substantially more hydrophilic than its parent compound theobromine (LogP ~0.5) and comparable to the clinical bronchodilator dyphylline (LogP ~ -1.6) . This increased hydrophilicity is a direct consequence of the 2,3-dihydroxypropyl substitution and is a key determinant of its solubility, dissolution rate, and ultimately, its absorption and distribution characteristics in biological systems.

Physicochemical Properties Formulation Science Bioavailability

Structural Specificity: Distinct Phosphodiesterase (PDE) Inhibition Profile Implied by Theobromine Backbone

Dihydroxypropyltheobromine is a theobromine derivative, which distinguishes it mechanistically from the more widely studied theophylline-based bronchodilators like dyphylline . While both are non-selective phosphodiesterase (PDE) inhibitors, theobromine and its derivatives are known to exhibit a different selectivity profile across PDE isozymes compared to theophylline . This structural divergence can translate to distinct downstream effects on cyclic nucleotide signaling (cAMP and cGMP), which may be advantageous in specific research contexts where modulation of particular PDE isoforms is desired.

Pharmacology Enzyme Inhibition Signal Transduction

Optimal Application Scenarios for Dihydroxypropyltheobromine in Scientific and Industrial Settings


Preclinical Toxicology Screening for Xanthine Derivatives

Given its demonstrated low acute toxicity (LDLo >3000 mg/kg in mice), Dihydroxypropyltheobromine serves as an excellent tool compound for preclinical safety studies aiming to establish the therapeutic index of new chemical entities within the xanthine class. Its high lethal dose allows for the exploration of higher exposure levels in vivo without reaching dose-limiting toxicity, facilitating the study of target engagement and pharmacodynamic effects [1].

Formulation Development for Hydrophilic Drug Delivery Systems

The compound's low LogP (-1.38) and high aqueous solubility make it an ideal candidate for the development of liquid formulations, such as oral solutions, syrups, or injectable preparations. This physicochemical profile simplifies the formulation process and can enhance bioavailability for water-soluble drug candidates .

Comparative Pharmacological Studies on PDE Isozyme Selectivity

As a theobromine-based xanthine, Dihydroxypropyltheobromine is a valuable tool for comparative studies investigating the differential inhibition of phosphodiesterase (PDE) isozymes. Researchers can use this compound alongside theophylline derivatives (e.g., dyphylline) to probe how subtle structural variations in the xanthine core influence PDE subtype selectivity and downstream signaling pathways .

Reference Standard for Analytical Method Development

The compound's well-defined structure and availability with a certified purity (NLT 98%) make it suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for the quantification of xanthine derivatives in complex biological or industrial matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroxypropyltheobromine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.